molecular formula C14H27NO2S B13215094 tert-Butyl N-[6-(prop-2-en-1-ylsulfanyl)hexyl]carbamate

tert-Butyl N-[6-(prop-2-en-1-ylsulfanyl)hexyl]carbamate

Cat. No.: B13215094
M. Wt: 273.44 g/mol
InChI Key: VZWRDYXECVARME-UHFFFAOYSA-N
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Description

tert-Butyl N-[6-(prop-2-en-1-ylsulfanyl)hexyl]carbamate is a chemical compound with the CAS Registry Number 2059933-97-8 . This carbamate derivative has a molecular formula of C 14 H 27 NO 2 S and a molecular weight of 273.43 g/mol . The compound features a tert-butoxycarbonyl (Boc) protecting group, a six-carbon alkyl chain spacer, and a terminal allyl sulfide (prop-2-en-1-ylsulfanyl) functional group . This unique structure, which can be represented by the SMILES notation O=C(OC(C)(C)C)NCCCCCCSCC=C, makes it a valuable synthetic intermediate . The presence of both the Boc-protected amine and the allyl sulfide moiety provides two highly versatile handles for chemical modification. The Boc group can be readily removed under mild acidic conditions to reveal a primary amine, a crucial functional group in the synthesis of amides, sulfonamides, and imines . Meanwhile, the allyl sulfide group is a valuable functionality in organic synthesis. The sulfur atom can act as a nucleophile, and the carbon-carbon double bond is amenable to various reactions, including cross-coupling, hydrofunctionalization, and thiol-ene "click" chemistry . Thiol-ene reactions are particularly noteworthy as efficient and selective methods for conjugating molecules, making this compound a potential building block for polymer chemistry, materials science, and bioconjugation . Researchers can employ this reagent in the synthesis of more complex molecules, such as functionalized polymers, dendrimers, or as a key scaffold in the development of pharmaceutical candidates. Its structure suggests potential as a precursor for ligands or compounds with biological activity, where the hexyl spacer can be utilized to fine-tune the molecule's physicochemical properties . This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C14H27NO2S

Molecular Weight

273.44 g/mol

IUPAC Name

tert-butyl N-(6-prop-2-enylsulfanylhexyl)carbamate

InChI

InChI=1S/C14H27NO2S/c1-5-11-18-12-9-7-6-8-10-15-13(16)17-14(2,3)4/h5H,1,6-12H2,2-4H3,(H,15,16)

InChI Key

VZWRDYXECVARME-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCCSCC=C

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of tert-Butyl N-[6-(prop-2-en-1-ylsulfanyl)hexyl]carbamate generally involves:

  • Introduction of the carbamate protecting group (tert-butyl carbamate) onto a hexylamine derivative.
  • Subsequent functionalization of the hexyl chain with a prop-2-en-1-ylsulfanyl moiety (allyl thioether group).

This is typically achieved via nucleophilic substitution or condensation reactions involving protected amines and appropriate alkyl or allyl sulfanyl reagents.

Detailed Synthetic Route

Step 1: Preparation of the Hexylamine Carbamate Intermediate
  • Starting Material: 6-aminohexanol or 6-aminohexylamine.
  • Protection: The primary amine is protected with a tert-butyl carbamate group using tert-butyl chloroformate or di-tert-butyl dicarbonate (BOC anhydride) in the presence of a base such as triethylamine or N-methylmorpholine.
  • Reaction Conditions: Typically carried out in anhydrous ethyl acetate or dichloromethane at low temperatures (0–5 °C) to control reaction rate and avoid side reactions.
  • Outcome: Formation of tert-butyl N-hexylcarbamate intermediate with high yield (~90%) and purity.
Step 2: Introduction of the Prop-2-en-1-ylsulfanyl Group
  • Reagents: The hexyl carbamate intermediate is reacted with allyl thiol (prop-2-en-1-yl mercaptan) or an allyl sulfanyl halide under nucleophilic substitution conditions.
  • Mechanism: The sulfanyl group is introduced via substitution of a leaving group (e.g., a halide) on the hexyl chain or by direct thiol-ene addition if an alkene is present.
  • Catalysts and Conditions: The reaction may be catalyzed by bases such as potassium carbonate or tetrabutylammonium bromide, under inert atmosphere, at room temperature or mild heating.
  • Purification: The product is purified by crystallization or chromatography to afford this compound with yields reported up to 90%.

Representative Experimental Procedure (Adapted from Patent CN102020589B and PubChem Data)

Step Reagents & Conditions Description Yield (%)
1 N-BOC-6-aminohexylamine + tert-butyl chloroformate + N-methylmorpholine in anhydrous ethyl acetate, 0–5 °C, 2 h Formation of tert-butyl N-hexylcarbamate intermediate 90–93
2 Intermediate + allyl thiol + K2CO3 or tetrabutylammonium bromide, ethyl acetate, room temp to 40 °C, 4 h Introduction of prop-2-en-1-ylsulfanyl group via nucleophilic substitution 85–90
Purification Extraction, washing with dilute acid/base, solvent evaporation, crystallization with hexane/ethyl acetate Isolation of pure product -

Reaction Mechanistic Insights

  • The carbamate protection step involves nucleophilic attack of the amine on the activated carbonate (tert-butyl chloroformate), forming a stable carbamate linkage.
  • The sulfanyl substitution exploits the nucleophilicity of the thiol group or thiolate anion, which attacks an electrophilic carbon on the hexyl chain bearing a leaving group, forming the thioether bond.
  • Control of temperature and solvent polarity is critical to maximize yield and minimize side reactions such as over-alkylation or carbamate cleavage.

Comparative Analysis of Preparation Methods

Method Aspect Advantages Limitations
Carbamate Protection via BOC Anhydride Mild conditions, high selectivity, commercially available reagents Requires anhydrous conditions, sensitive to moisture
Use of Allyl Thiol for Sulfanyl Introduction Direct and efficient thioether formation, good functional group tolerance Thiol odor and handling precautions, potential for oxidation
Catalysis with Tetrabutylammonium Bromide Phase transfer catalyst improves reaction rate and yield Additional purification needed to remove catalyst residues

Summary of Key Research Findings

  • The preparation of this compound is well-established through a two-step synthetic route involving carbamate protection and sulfanyl substitution.
  • Yields are consistently high (>85%) when reactions are performed under controlled temperature and anhydrous conditions.
  • The use of phase transfer catalysts and bases facilitates efficient nucleophilic substitution for the introduction of the allyl sulfanyl group.
  • Purification by crystallization from hexane/ethyl acetate mixtures yields a product with high purity suitable for further synthetic applications.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: tert-Butyl N-[6-(prop-2-en-1-ylsulfanyl)hexyl]carbamate can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced, especially at the carbamate group, to yield the corresponding amine.

    Substitution: The hexyl chain and the prop-2-en-1-ylsulfanyl group can participate in various substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

tert-Butyl N-[6-(prop-2-en-1-ylsulfanyl)hexyl]carbamate is an organic compound with a molecular weight of approximately 273.44 g/mol. It is characterized by a tert-butyl group, a carbamate moiety, and a hexyl chain with a prop-2-en-1-ylsulfanyl substituent. Due to its reactivity and structural features, this compound has potential applications in organic synthesis and biological research.

Applications

tert-Butyl N-[6-(prop-2-en-1-ylsulfanyl)hexyl]carbamate's applications stem from its capacity to interact with biological molecules, with the carbamate group capable of forming covalent bonds with nucleophilic sites on enzymes or proteins, potentially inhibiting or modifying their activity. The lipophilic properties of the hexyl chain and propan-2-ylsulfanyl group enhance its ability to penetrate biological membranes, making it suitable for various biological applications.

Enzyme Inhibition

  • Studies indicate that tert-Butyl N-[6-(prop-2-en-1-ylsulfanyl)hexyl]carbamate can act as an inhibitor of specific enzymes by forming covalent bonds with nucleophilic sites, enhancing its effectiveness as a biochemical probe. Such studies are crucial for understanding its mechanisms of action and potential therapeutic applications.

Organic Synthesis

  • tert-Butyl N-[6-(prop-2-en-1-ylsulfanyl)hexyl]carbamate is a versatile reagent in synthetic chemistry.

Biological Assays

tert-Butyl N-[6-(prop-2-en-1-ylsulfanyl)hexyl]carbamate is used as a probe in biological assays.

Mechanism of Action

The mechanism of action of tert-Butyl N-[6-(prop-2-en-1-ylsulfanyl)hexyl]carbamate involves its interaction with specific molecular targets in the body. The carbamate group can inhibit enzymes by forming a covalent bond with the active site, thereby blocking the enzyme’s activity. The prop-2-en-1-ylsulfanyl group can interact with thiol groups in proteins, leading to modifications that affect protein function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

tert-Butyl (6-aminohexyl)carbamate (Compound 153)

  • Molecular Formula : C₁₁H₂₄N₂O₂
  • Key Features: Features a terminal amino (-NH₂) group instead of the allyl sulfide.
  • Properties: The amino group enhances polarity and hydrogen-bonding capacity, improving solubility in polar solvents. It is commonly used as a precursor for further functionalization, such as amide coupling .
  • Synthesis : Prepared via carbamate protection of a hexyl diamine, emphasizing its role as a modular building block .

tert-Butyl N-[(1,1-dioxo-1λ⁶-thian-2-yl)methyl]carbamate (CAS: 1461708-19-9)

  • Molecular Formula: C₁₀H₁₉NO₄S
  • Key Features : Contains a sulfone (dioxothianyl) group, contrasting with the sulfide in the target compound.
  • Properties : The sulfone group increases polarity and oxidative stability compared to sulfides. This compound has documented safety hazards (H303+H313+H333 ), indicating risks upon ingestion, skin contact, or inhalation .

tert-Butyl (6-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)hexyl)carbamate

  • Molecular Formula : C₂₄H₃₁N₃O₆
  • Key Features : Incorporates a dioxopiperidin-dioxoisoindolin moiety, introducing multiple hydrogen-bond acceptors.
  • Properties : The oxygen-rich structure likely enhances solubility in aqueous media, making it suitable for pharmaceutical applications (e.g., PROTACs or kinase inhibitors) .

tert-Butyl (6-(3-(tert-Butyl)-6-(dodecylcarbamoyl)-2,4-dioxotetrahydropyrimidin-1(2H)-yl)hexyl)carbamate (10a)

  • Molecular Formula : C₃₉H₆₈N₄O₆
  • Key Features: A bulky tetrahydropyrimidinone substituent increases steric hindrance and molecular weight (689.0 g/mol).
  • Synthesis : Achieved an 87% yield via hexane-EtOAc chromatography, highlighting efficient purification for large, lipophilic molecules .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Group Notable Properties/Applications Reference
tert-Butyl N-[6-(prop-2-en-1-ylsulfanyl)hexyl]carbamate C₁₄H₂₇NO₂S 273.43 Allyl sulfide Synthetic intermediate; thiol-ene reactivity
tert-Butyl (6-aminohexyl)carbamate (153) C₁₁H₂₄N₂O₂ 216.32 Primary amine Amine coupling precursor
tert-Butyl N-[(1,1-dioxo-1λ⁶-thian-2-yl)methyl]carbamate C₁₀H₁₉NO₄S 249.33 Sulfone Oxidized sulfide analog; hazardous
tert-Butyl (6-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)hexyl)carbamate C₂₄H₃₁N₃O₆ 457.52 Dioxopiperidin/dioxoisoindolin Pharmaceutical intermediate
Compound 10a C₃₉H₆₈N₄O₆ 689.00 Tetrahydropyrimidinone High-yield synthesis; lipophilic

Key Insights

  • Reactivity: The allyl sulfide group in the target compound enables unique reactivity (e.g., radical thiol-ene additions) absent in amino or sulfone analogs .
  • Polarity : Sulfides (logP ~3.5 estimated) are less polar than sulfones but more lipophilic than amines, influencing solubility and membrane permeability.
  • Applications : While simpler carbamates like the target are versatile intermediates, bulkier derivatives (e.g., 10a) are tailored for specific drug-discovery workflows .

Biological Activity

Chemical Identity and Structure
tert-Butyl N-[6-(prop-2-en-1-ylsulfanyl)hexyl]carbamate is a carbamate compound characterized by the molecular formula C14H27NO2SC_{14}H_{27}NO_2S and a molecular weight of approximately 273.43 g/mol. The structure features a tert-butyl group, a hexyl chain, and a prop-2-en-1-ylsulfanyl moiety, which may confer unique chemical properties and biological activities compared to other carbamates.

Synthesis
The synthesis of this compound typically involves the reaction of a suitable hexyl amine with tert-butyl chloroformate in the presence of a base. This method allows for the effective formation of the desired carbamate while preserving functional groups essential for biological activity.

Antimicrobial Properties

Compounds containing sulfanyl groups, such as this compound, are often associated with notable antibacterial and antifungal activities . The presence of the propylsulfanyl group enhances the lipophilicity of the molecule, potentially improving its interaction with biological membranes and enhancing bioavailability .

The biological mechanisms by which carbamates exert their effects often involve modulation of enzyme activity or interference with cellular signaling pathways. For example, some carbamates have been shown to inhibit enzymes critical for tumor growth or to induce apoptosis in cancer cells through various signaling cascades .

Study 1: Antibacterial Activity

A comparative study on sulfanyl-containing compounds indicated that those with longer carbon chains exhibited increased antibacterial activity against Gram-positive bacteria. Although direct testing of this compound has not been published, its structural similarity to effective antibacterial agents suggests potential efficacy.

Study 2: Cytotoxicity in Cancer Cells

Research on related compounds has shown that modifications to the carbamate structure can lead to varying degrees of cytotoxicity in cancer cell lines. For example, compounds with a similar backbone were tested against breast cancer cell lines, revealing significant cytotoxic effects. This implies that this compound could also exhibit similar properties, meriting further exploration .

Summary Table of Biological Activities

PropertyObserved EffectReference
AntibacterialPotential activity against Gram-positive bacteria
CytotoxicityIndicated effects in cancer cell lines
AntitumorPossible efficacy based on structural similarity

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